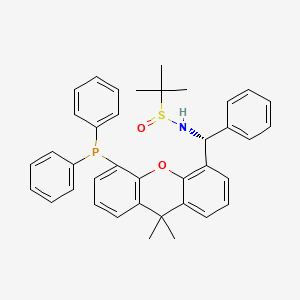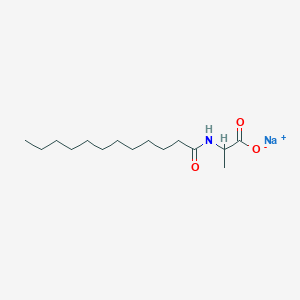
N-Dodecanoyl-alanine mono sodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of L-Alanine, N-(1-oxododecyl)-, monosodium salt typically involves the reaction of lauroyl chloride with alanine in the presence of sodium hydroxide. The reaction proceeds as follows :
Lauroyl chloride: reacts with to form N-lauroylalanine.
Sodium hydroxide: is then added to neutralize the reaction mixture, resulting in the formation of the monosodium salt of N-lauroylalanine.
The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield .
Analyse Chemischer Reaktionen
L-Alanine, N-(1-oxododecyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where the lauroyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
L-Alanine, N-(1-oxododecyl)-, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: The compound is employed in biological studies to investigate cell membrane interactions and protein folding.
Medicine: It is used in pharmaceutical formulations as an emulsifier and stabilizer.
Wirkmechanismus
The mechanism of action of L-Alanine, N-(1-oxododecyl)-, monosodium salt involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it can alter membrane fluidity and protein conformation .
Vergleich Mit ähnlichen Verbindungen
L-Alanine, N-(1-oxododecyl)-, monosodium salt can be compared with other similar compounds, such as:
Sodium N-lauroylsarcosinate: Another anionic surfactant with similar properties but different molecular structure.
Sodium lauroyl glutamate: A mild surfactant used in personal care products, known for its gentle cleansing properties.
Sodium cocoyl glycinate: A surfactant derived from coconut oil and glycine, used in skin care formulations.
The uniqueness of L-Alanine, N-(1-oxododecyl)-, monosodium salt lies in its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C15H28NNaO3 |
|---|---|
Molekulargewicht |
293.38 g/mol |
IUPAC-Name |
sodium;2-(dodecanoylamino)propanoate |
InChI |
InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19;/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);/q;+1/p-1 |
InChI-Schlüssel |
LFUXMTKAILZVTA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


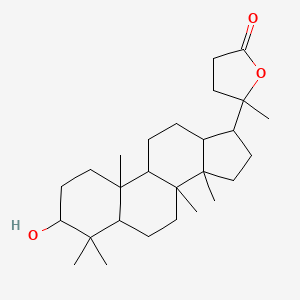
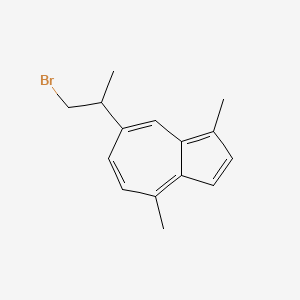
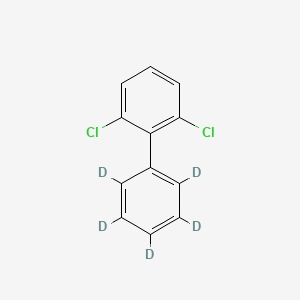
![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)
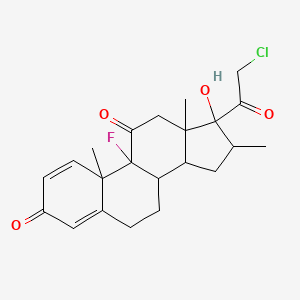
![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate](/img/structure/B15126262.png)
![4-[[[2-(Acetylamino)benzoyl]oxy]methyl]-20-ethyl-1alpha,6beta,16beta-trimethoxyaconitane-7,8,14alpha-triol 14-acetate](/img/structure/B15126264.png)
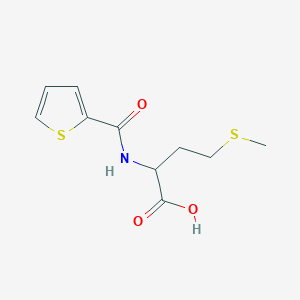
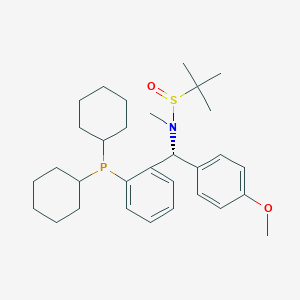
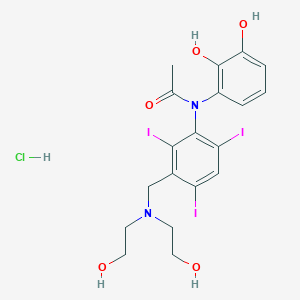
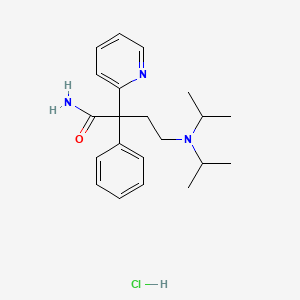

![2-Amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B15126316.png)
